molecular formula C20H19N3O B3860395 2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide

2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide

Cat. No.: B3860395
M. Wt: 317.4 g/mol
InChI Key: NYNSLCQDVJAQGF-XKZIYDEJSA-N
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Description

2-(4-Methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring and a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide typically involves the condensation of 2-naphthaldehyde with 4-methylaniline in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as electrosynthesis, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The naphthalene ring and methylaniline group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide is unique due to its specific structural features, such as the combination of a naphthalene ring and a methylaniline group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-15-6-10-19(11-7-15)21-14-20(24)23-22-13-16-8-9-17-4-2-3-5-18(17)12-16/h2-13,21H,14H2,1H3,(H,23,24)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNSLCQDVJAQGF-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide
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2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide
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2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide
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2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide
Reactant of Route 5
2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide
Reactant of Route 6
2-(4-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide

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